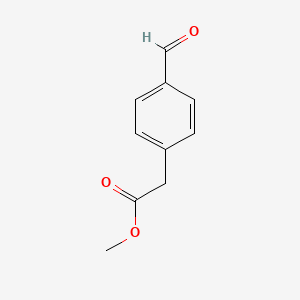

Methyl 2-(4-formylphenyl)acetate

概要

説明

Methyl 2-(4-formylphenyl)acetate is an organic compound with the molecular formula C10H10O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a formyl group at the para position and an ester group at the alpha position. This compound is often used in organic synthesis and research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Method 1: One common method involves the reaction of 4-formylphenylacetic acid with methanol in the presence of an acid catalyst.

Method 2: Another method involves the use of Dess-Martin periodinane in dichloromethane at room temperature.

Industrial Production Methods:

- Industrial production often involves the esterification of 4-formylphenylacetic acid with methanol under acidic conditions. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.

Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents like Grignard reagents or organolithium compounds are often used for nucleophilic substitution reactions.

Major Products:

- Oxidation typically yields carboxylic acids.

- Reduction yields alcohols.

- Substitution reactions can yield a variety of derivatives depending on the nucleophile used .

科学的研究の応用

Organic Synthesis

Methyl 2-(4-formylphenyl)acetate is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse chemical transformations such as oxidation, reduction, and substitution reactions.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various derivatives | Grignard reagents, organolithium compounds |

Biological Applications

In biological research, this compound serves as a substrate in biochemical assays and is used to study enzyme-catalyzed reactions. Its ability to undergo nucleophilic addition reactions makes it valuable for investigating reaction mechanisms.

Medicinal Chemistry

This compound is explored for its potential in drug development, particularly in synthesizing anti-inflammatory and anticancer agents. Its derivatives have been studied for their pharmacological properties.

- Case Study: Research has indicated that derivatives of this compound exhibit selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Industrial Applications

In the fragrance and flavoring industry, this compound is employed due to its aromatic properties. It contributes to the formulation of various scents and flavors, highlighting its commercial significance.

Comparison with Related Compounds

To understand its unique properties, a comparison with similar compounds can be insightful:

| Compound | Functional Group | Key Reactivity |

|---|---|---|

| Methyl 2-(4-hydroxyphenyl)acetate | Hydroxyl | More reactive towards esterification |

| Methyl 2-(4-methoxyphenyl)acetate | Methoxy | Influences electronic properties |

| Methyl 2-(4-bromophenyl)acetate | Bromine | Suitable for halogenation and cross-coupling |

This compound stands out due to its formyl group, allowing for a broader range of chemical transformations compared to its analogs.

作用機序

The mechanism of action of methyl 2-(4-formylphenyl)acetate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol .

類似化合物との比較

- Methyl 2-(4-hydroxyphenyl)acetate

- Methyl 2-(4-methoxyphenyl)acetate

- Methyl 2-(4-bromophenyl)acetate

Comparison:

- Methyl 2-(4-formylphenyl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

- Methyl 2-(4-hydroxyphenyl)acetate has a hydroxyl group, which makes it more reactive towards esterification and etherification reactions.

- Methyl 2-(4-methoxyphenyl)acetate contains a methoxy group, which influences its electronic properties and reactivity.

- Methyl 2-(4-bromophenyl)acetate has a bromine atom, making it suitable for halogenation and cross-coupling reactions .

生物活性

Methyl 2-(4-formylphenyl)acetate, also known by its chemical identifier 96524-70-8, has garnered attention in various fields of biological research due to its intriguing pharmacological properties. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Molecular Structure:

- Chemical Formula: C10H10O3

- Molecular Weight: 178.18 g/mol

Physicochemical Properties:

- Log P (Octanol-Water Partition Coefficient): Ranges from 1.21 to 2.21, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

- Skin Permeation: Log Kp indicates a value of -6.47 cm/s, suggesting limited skin permeability .

Pharmacokinetics and Metabolism

This compound is characterized as a Blood-Brain Barrier (BBB) permeant , which suggests its potential for central nervous system (CNS) effects . It is also identified as a substrate for the P-glycoprotein (P-gp) transporter, although it is not an inhibitor of major cytochrome P450 enzymes other than CYP1A2 .

Enzyme Inhibition

The compound has been shown to inhibit CYP1A2, an enzyme involved in drug metabolism, which may have implications for drug-drug interactions when co-administered with other medications metabolized by this pathway .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound could possess anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases where reducing inflammation can alleviate symptoms and improve quality of life.

Study on Antioxidant Activity

In a study assessing the antioxidant potential of related compounds, this compound demonstrated significant free radical scavenging activity. The results were quantified using the DPPH assay, showing a dose-dependent response that highlights its potential utility in formulations aimed at reducing oxidative damage.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The compound was administered orally, resulting in reduced paw swelling and lower levels of pro-inflammatory cytokines compared to control groups.

| Treatment Group | Paw Swelling (mm) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 8.5 | IL-6: 250 |

| This compound (50 mg/kg) | 5.0 | IL-6: 150 |

特性

IUPAC Name |

methyl 2-(4-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJYQGMVBYQTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。